molecular formula C48H96O22 B590874 Polyglyceryl-10 isostearate CAS No. 133738-23-5

Polyglyceryl-10 isostearate

Cat. No.: B590874
CAS No.: 133738-23-5
M. Wt: 1025.274
InChI Key: OPKQRMPUGFJLOM-UHFFFAOYSA-N
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Description

Polyglyceryl-10 isostearate is a non-ionic surfactant and emulsifier commonly used in cosmetic and personal care products. It is derived from the esterification of polyglycerin-10 with isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in formulations that require stable oil-in-water emulsions. It is also valued for its skin-conditioning benefits, providing a smooth and non-greasy feel to the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyglyceryl-10 isostearate is synthesized through the esterification reaction between polyglycerin-10 and isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sodium methoxide, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 180°C to 220°C, depending on the desired degree of esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, polyglycerin-10 and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to ensure complete esterification and to minimize the formation of by-products. The final product is then purified and standardized to meet industry specifications .

Chemical Reactions Analysis

Types of Reactions

Polyglyceryl-10 isostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, where the ester bonds are broken down into the original alcohol and acid components. Additionally, it can undergo oxidation reactions, although these are less common in typical applications .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polyglyceryl-10 isostearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Polyglyceryl-10 isostearate functions primarily as an emulsifier and skin-conditioning agent. Its mechanism of action involves the formation of micelles or aggregated structures in aqueous solutions, which helps to stabilize oil-in-water emulsions. The hydrophilic polyglycerin-10 portion interacts with water, while the hydrophobic isostearic acid portion interacts with oil, creating a stable emulsion. Additionally, its skin-conditioning effects are attributed to its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration .

Comparison with Similar Compounds

Polyglyceryl-10 isostearate is part of a broader class of polyglyceryl esters, which include compounds like polyglyceryl-10 stearate and polyglyceryl-10 caprylate. These compounds share similar emulsifying properties but differ in their fatty acid components, which can influence their specific applications and performance characteristics.

Similar Compounds

This compound stands out for its unique combination of emulsifying and skin-conditioning properties, making it a versatile ingredient in various formulations.

Biological Activity

Polyglyceryl-10 isostearate is a nonionic surfactant and emulsifier derived from glycerin and isostearic acid, commonly used in cosmetic formulations. Its unique structure allows it to function effectively in various applications, particularly in enhancing the stability and texture of products. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, safety assessments, and potential applications in cosmetic formulations.

This compound is characterized by its amphiphilic properties , which enable it to interact with both hydrophilic and lipophilic substances. This characteristic is crucial for its role as an emulsifier, allowing for the formation of stable oil-in-water (O/W) emulsions. The molecular structure consists of multiple glycerol units linked to isostearic acid, contributing to its effectiveness as a surfactant.

PropertyValue
Molecular FormulaC₁₈H₃₆O₅
Molecular Weight342.48 g/mol
SolubilitySoluble in water; stable in oils
pH Range4.5 - 7.0

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties , particularly when combined with other agents like polylysine. A study demonstrated that formulations containing less than 2% this compound, along with polylysine, resulted in improved antimicrobial effectiveness against various bacterial strains. The synergistic effect enhances the preservation of cosmetic products by reducing microbial load effectively.

Case Study: Antimicrobial Testing

A blinded case study assessed the antimicrobial activity of this compound in combination with polylysine. The results showed a notable reduction in bacterial counts after 180 minutes of incubation, highlighting its potential as a preservative in cosmetic formulations.

Table 2: Antimicrobial Activity Results

FormulationBacterial Reduction Factor (Log CFU/ml)
Control (No additives)0
Polylysine1.5
This compound1.8
Combination (Polylysine + PG-10)3.5

Safety Assessment

The safety of this compound has been evaluated through various studies and expert panels. According to the Cosmetic Ingredient Review (CIR), this compound is considered safe for use in cosmetics at concentrations typically used in formulations. The assessments focus on potential irritancy, sensitization, and systemic toxicity.

Key Findings from Safety Assessments

  • Irritation Potential : Studies have shown low irritation potential on human skin, suggesting that it can be safely used in topical applications.
  • Sensitization : No significant sensitization reactions were reported in clinical trials involving human subjects.
  • Toxicokinetics : The compound demonstrates low systemic absorption when applied topically, reducing concerns regarding systemic toxicity.

Table 3: Summary of Safety Findings

Assessment TypeFindings
Dermal IrritationLow irritation potential
SensitizationNo significant reactions reported
Systemic AbsorptionMinimal absorption observed

Applications in Cosmetic Formulations

This compound's properties make it suitable for various cosmetic applications:

  • Emulsifier : Effective in stabilizing oil-in-water emulsions.
  • Surfactant : Enhances the spreadability and texture of creams and lotions.
  • Preservative : Contributes to the antimicrobial efficacy of formulations.

Properties

IUPAC Name

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)-16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H96O22/c1-32(2)10-8-6-4-3-5-7-9-11-33(12-34(59)21-49)45(13-35(60)22-50,14-36(61)23-51)47(17-39(64)26-54,18-40(65)27-55)48(19-41(66)28-56,20-42(67)29-57)46(15-37(62)24-52,16-38(63)25-53)44(69)70-31-43(68)30-58/h32-43,49-68H,3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQRMPUGFJLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133738-23-5
Record name Polyglyceryl-10 isostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133738235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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